Array ( [bid] => 15170041 )
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic compound belonging to the isoindolinone class. This compound features a complex structure characterized by a bromine atom, a chlorine atom, and a hydroxy group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately . The unique combination of bromine and chlorine substituents contributes to its potential reactivity and biological activity.
The chemical behavior of 5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one can be understood through various reactions:
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one exhibits significant biological activities, particularly in medicinal chemistry. Its mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the halogen atoms may participate in halogen bonding, enhancing binding affinity . This compound has been investigated for its potential as an anti-cancer agent and in other therapeutic applications.
The synthesis of 5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one can be achieved through several methods:
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has potential applications in:
Interaction studies have shown that 5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one interacts with various proteins and enzymes through hydrogen bonding and halogen bonding mechanisms. These interactions are crucial for understanding its pharmacological profile and optimizing its efficacy in therapeutic applications .
Several compounds share structural similarities with 5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromoisoindolinone | Contains a bromine atom; simpler structure | Lacks additional halogen substituents |
| 5-Chloroisoindolinone | Contains chlorine; similar core structure | Does not have a hydroxy group |
| 6-Bromoquinolinone | Contains a bromine atom; different core structure | Exhibits distinct biological properties due to quinoline core |
| 5-Hydroxyisoindolinone | Hydroxy group present; simpler structure | Lacks halogen substituents affecting reactivity |
Uniqueness: The distinct combination of the isoindolinone core structure with both bromine and chlorine substituents along with a hydroxy group gives this compound unique chemical reactivity and potential biological activities that are not found in other similar compounds .